Variecolol

Description

Historical Context of Variecolol Discovery and Initial Investigations

This compound was isolated from the fungal species Emericella aurantiobrunnea, which was formerly classified under the genus Aspergillus (Aspergillus variecolor). acs.org Initial investigations into extracts from Emericella aurantiobrunnea revealed compounds that could compete with macrophage inflammatory protein (MIP)-1α for binding to the human chemokine receptor CCR5. acs.orgebi.ac.uk This led to bioassay-guided fractionation, a process where the biological activity is used to direct the isolation of specific compounds. acs.orgebi.ac.uk Through this method, variecolin (B3044253) and this compound were isolated. acs.orgebi.ac.uk this compound was also reported as a new sesterterpene isolated from the mycelium of Emericella purpurea, along with variecolin and emindole PA. acs.org The structures of these compounds were determined through spectroscopic investigation, including NMR methods, and chemical correlation. acs.orgacs.org

Overview of this compound's Structural Class and Research Significance

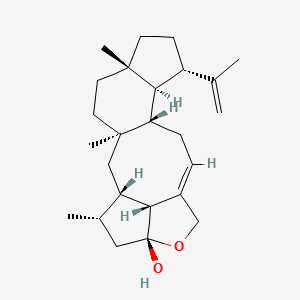

This compound belongs to the class of sesterterpenoids. ctdbase.orgcaltech.edunih.gov Structurally, it is related to variecolin, another sesterterpenoid isolated from the same fungal sources. ebi.ac.ukwikipedia.org These compounds share a common core structure, featuring a complex fused bicyclic or pentacyclic system, high stereocomplexity, and subtle variations in oxidation states. acs.orgcaltech.edu this compound itself features a fused bicyclic system with hydroxyl and methoxy (B1213986) substituents. Its molecular formula is C₂₅H₃₈O₂ and its molecular weight is 370.6 g/mol .

The research significance of this compound stems from its observed biological activities, particularly its inhibitory activity against the human chemokine receptor CCR5. acs.orgebi.ac.uk CCR5 is a critical target in the context of HIV-1 entry into cells, suggesting a potential role for this compound or its derivatives in anti-HIV strategies. caltech.edu Studies have also explored the anticancer potential of this compound and its analogs, demonstrating cytotoxicity against certain cancer cell lines. The unique and complex structure of this compound also presents a challenge and area of interest for synthetic chemists. caltech.educaltech.edu

Research findings have indicated that this compound exhibits inhibitory activity against human CCR5 with an IC₅₀ value of 32 µM. acs.orgebi.ac.uk For comparison, variecolin showed a lower IC₅₀ of 9 µM in the same assay. acs.orgebi.ac.uk This difference suggests that structural variations, such as the presence or absence of a methoxy group, can influence binding affinity. Further research into this compound and its analogs continues to explore their potential therapeutic applications and structure-activity relationships.

Here is a summary of the CCR5 inhibitory activity of this compound and variecolin:

| Compound | IC₅₀ (µM) | Target |

| This compound | 32 | Human CCR5 |

| Variecolin | 9 | Human CCR5 |

Research into this compound and related sesterterpenoids highlights the potential of fungal metabolites as a source of bioactive compounds with diverse applications. nih.govnih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H38O2 |

|---|---|

Molecular Weight |

370.6 g/mol |

IUPAC Name |

(1S,3R,6S,9S,10S,11S,13E,17R,19S,20R)-3,6,19-trimethyl-9-prop-1-en-2-yl-16-oxapentacyclo[12.5.1.03,11.06,10.017,20]icos-13-en-17-ol |

InChI |

InChI=1S/C25H38O2/c1-15(2)18-8-9-23(4)10-11-24(5)13-19-16(3)12-25(26)21(19)17(14-27-25)6-7-20(24)22(18)23/h6,16,18-22,26H,1,7-14H2,2-5H3/b17-6-/t16-,18+,19-,20-,21-,22-,23-,24+,25+/m0/s1 |

InChI Key |

KKLLBIFNYVWKON-HYWMTKJFSA-N |

Isomeric SMILES |

C[C@H]1C[C@@]2([C@@H]/3[C@H]1C[C@]4(CC[C@@]5(CC[C@@H]([C@H]5[C@@H]4C/C=C3/CO2)C(=C)C)C)C)O |

Canonical SMILES |

CC1CC2(C3C1CC4(CCC5(CCC(C5C4CC=C3CO2)C(=C)C)C)C)O |

Synonyms |

variecolol |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation

Isolation Procedures for Variecolol from Biological Sources

The isolation of this compound typically involves obtaining the producing organism, cultivating it under controlled conditions, and then extracting and purifying the target compound from the resulting biomass.

Identification of Producing Organisms and Strain Variations

This compound has been primarily isolated from fungal species, particularly those belonging to the genus Emericella, which is the teleomorphic (sexual) state of Aspergillus. Notably, Emericella aurantiobrunnea (formerly classified under Aspergillus variecolor) has been identified as a source of this compound. ebi.ac.ukresearchgate.net Another species, Emericella purpurea, has also been reported to yield this compound. researchgate.net

Strain variations within these fungal species can influence the production of secondary metabolites, including this compound. Different strains of the same fungal species can produce varying profiles of metabolites. nih.gov For instance, specific strains of Emericella variecolor, such as CLB38 isolated from the root tissue of Combretum latifolium, have been studied for their secondary metabolites. plos.org

Extraction Methodologies from Fungal Cultures and Mycelium

The extraction of this compound from fungal cultures typically involves separating the mycelium (the vegetative part of the fungus) from the culture broth. Both the mycelium and the broth can contain the target compound. up.ptisciii.es

Common extraction solvents include ethyl acetate (B1210297), which is often used to extract antimicrobial compounds from Emericella variecolor. plos.org Methanol (B129727) and dichloromethane (B109758) have also been employed for extracting compounds from freeze-dried fungal plates. peerj.com The extraction process may involve multiple steps and different solvent systems to maximize the recovery of this compound and other secondary metabolites. For example, a concentrated ethyl acetate extract can be further processed. plos.org Similarly, combined organic extracts from mycelium can be concentrated under reduced pressure. peerj.commdpi.com

Detailed research findings on extraction methodologies highlight variations in solvent systems and procedures depending on the fungal strain and the specific metabolites being targeted. For instance, one method involved extracting freeze-dried fungal plates with methanol followed by dichloromethane. peerj.com Another approach utilized ethyl acetate extraction of fungal cultures. plos.org

Chromatographic Techniques for this compound Purification and Fractionation

Following extraction, chromatographic techniques are essential for purifying and fractionating this compound from the complex mixture of compounds present in the crude extract. Various chromatographic methods have been successfully applied.

Silica (B1680970) gel column chromatography is a widely used technique for the initial fractionation of extracts. plos.orgpeerj.com Extracts can be eluted with gradients of solvents such as hexane/ethyl acetate or methanol/ethyl acetate to yield multiple fractions. plos.org

Further purification of fractions containing this compound often involves additional chromatographic steps. Techniques such as Sephadex LH-20 chromatography and reversed-phase column chromatography (e.g., using RP-18) with gradients of methanol/water are commonly employed. peerj.commdpi.com Semipreparative HPLC is also utilized to obtain high purity of the isolated compounds. mdpi.com

Research findings demonstrate the effectiveness of multi-step chromatographic approaches. For example, one study involved initial fractionation using silica gel column chromatography, followed by re-chromatography of active fractions over silica gel with a different solvent system to achieve higher purity. plos.org Another study utilized C8 reversed-phase column chromatography followed by Sephadex LH-20 and Diol-bonded silica gel chromatography for purification. peerj.com

Methodologies for Comprehensive Structural Elucidation of this compound

Determining the precise chemical structure of this compound requires the application of advanced analytical techniques, primarily spectroscopic methods.

Spectroscopic Analyses in this compound Structure Determination

Spectroscopic techniques provide critical data on the molecular structure, functional groups, and connectivity of this compound.

NMR spectroscopy is a cornerstone of natural product structure elucidation, providing detailed information about the arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for determining the structure of this compound. nih.govresearchgate.netresearchgate.neteuropa.eu

1D NMR (¹H and ¹³C NMR): ¹H NMR provides information on the types of protons and their chemical environments, while ¹³C NMR reveals the different types of carbon atoms present. ebi.ac.ukresearchgate.net These spectra give initial insights into the functional groups and carbon skeleton of the molecule.

2D NMR: Two-dimensional NMR experiments provide connectivity and spatial relationship information between nuclei, which is essential for assembling the complete structure. wikipedia.orgua.eslibretexts.org

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other through chemical bonds, typically two or three bonds away. nih.govwikipedia.orglibretexts.orgacdlabs.comemerypharma.com This helps establish proton spin systems within the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): ¹H-¹³C HMBC experiments show correlations between protons and carbons separated by multiple bonds (typically two to four bonds). nih.govua.esacdlabs.comemerypharma.comprinceton.edu This is particularly useful for establishing connectivity across quaternary carbons and assembling different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds. nih.govwikipedia.orgua.eslibretexts.orgacdlabs.comprinceton.edu This provides information about the three-dimensional structure and relative stereochemistry of the molecule.

Detailed research findings on the structural elucidation of this compound and related compounds highlight the integral role of these NMR techniques. Analysis of 1D and 2D NMR data, including COSY, HMBC, and NOESY correlations, is routinely used to determine the planar structure and relative stereochemistry of this compound and its congeners. ebi.ac.uknih.govresearchgate.netacdlabs.com For instance, the relative stereochemistry of variecolin (B3044253) congeners was determined using NMR methods, including ROESY spectra and ¹H/¹H coupling constants. ebi.ac.uk

Table 1: Key NMR Spectroscopic Techniques Used in Structural Elucidation

| Technique | Type | Information Provided |

| ¹H NMR | 1D | Types of protons and their chemical environments |

| ¹³C NMR | 1D | Types of carbon atoms |

| COSY | 2D (¹H-¹H) | Through-bond correlations between protons (typically 2-3 bonds) |

| HMBC | 2D (¹H-¹³C) | Long-range through-bond correlations between protons and carbons (typically 2-4 bonds) |

| NOESY | 2D (¹H-¹H) | Through-space correlations between protons |

Other spectroscopic techniques, such as Electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS), are also used to determine the molecular formula and mass of this compound, complementing the NMR data. plos.org Optical rotation measurements provide information about the compound's chirality. plos.org

Table 2: Producing Organisms and Associated Information

| Organism | Source | Metabolites Isolated (Examples) | PubChem CID (if available) |

| Emericella aurantiobrunnea | Ascomycete fungus | Variecolin, this compound, Variecolactone, Emericolins | - |

| Emericella variecolor | Endosymbiotic fungus (e.g., from plants), Marine-derived fungus (e.g., from sponges) | This compound, Evariquinone, Emerimidine A, Varioxiranols, Shamixanthone, Tajixanthone hydrate | - |

| Emericella purpurea | Fungus | This compound, Variecolactone, Variecolin | - |

Note: PubChem CIDs for specific fungal species are not applicable. CIDs are for chemical compounds.

Mass Spectrometry (MS): ESI-TOF-MS, HR-MS

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-MS), including techniques like HR-ESI-MS and HR-APCI-MS, provides accurate mass measurements that allow for the determination of the molecular formula. These techniques have been applied in the structural characterization of this compound and related sesterterpenes isolated from Emericella species. For instance, HR-MS analysis was used to establish the molecular formula of astellifadiene, a sesterterpene from Emericella variecolor, as C₂₅H₄₀. acdlabs.com Similarly, HR-ESI-MS data provided the molecular formula for new prenylxanthones from Emericella sp. mdpi.com While specific HR-MS data for this compound are not detailed in the provided snippets, the application of HR-ESI-MS and HR-APCI-MS is standard practice in the field for elucidating the molecular formulas of natural products from these sources. nih.govmdpi.commdpi.comscielo.org.mx

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds. mlsu.ac.indrawellanalytical.com Absorption bands in the IR spectrum correspond to specific bond stretches and bends. For this compound, IR spectroscopy has indicated the presence of a hydroxyl group (OH) with an absorption band around 3400 cm⁻¹. acs.org IR spectroscopy is a vital tool for functional group characterization and can provide a molecular fingerprint for compound identification. mlsu.ac.in

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems and chromophores. drawellanalytical.comitwreagents.com UV-Vis spectroscopy complements other techniques in structural elucidation. itwreagents.com While specific UV-Vis absorption data for this compound are not extensively detailed, UV or UV-Vis studies have been conducted on extracts or related compounds from Emericella variecolor during the isolation and characterization process. mdpi.comresearchgate.netescholarship.orgfrontiersin.org

Crystallographic Studies of this compound and its Derivatives

Crystallographic methods, particularly X-ray diffraction, offer definitive insights into the three-dimensional structure of molecules, including bond lengths, bond angles, and stereochemistry.

Single-Crystal X-Ray Diffraction (SC-XRD) for Relative and Absolute Configuration

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the atomic arrangement of crystalline compounds. uhu-ciqso.esuwaterloo.cauol.de It is instrumental in establishing both the relative and absolute configurations of chiral molecules. uwaterloo.caiccs.edu While a direct SC-XRD structure for this compound is not explicitly mentioned in the provided text, SC-XRD has been successfully applied to determine the structure of variecolin, a closely related sesterterpene also isolated from Emericella species. acs.orgebi.ac.uk The crystal structure of variecolactone, another compound from Emericella purpurea, was also determined by X-ray single crystallographic analysis. acs.org Furthermore, SC-XRD has been used for other metabolites from Emericella variecolor or related fungi, such as varioxiranol A and a cytotoxic pentacyclic triterpenoid. researchgate.netcabidigitallibrary.orgclockss.org These examples highlight the importance and applicability of SC-XRD in confirming the structures and stereochemistry of compounds isolated from these fungal sources.

Application of the Crystalline Sponge Method for Non-Crystalline Samples

The crystalline sponge method is a technique that allows for the structural determination of compounds, including those that are difficult to crystallize, amorphous solids, or even liquids, using X-ray diffraction. wikipedia.orggwu.edursc.org In this method, the analyte is absorbed into a pre-formed porous metal-organic framework (MOF) crystal (the "crystalline sponge"), which provides an ordered environment suitable for X-ray diffraction analysis. wikipedia.orggwu.edu This technique has been applied to astellifadiene, another sesterterpene hydrocarbon from Emericella variecolor, to confirm its absolute structure. acdlabs.comnih.govnoaa.gov The successful application of the crystalline sponge method to a related compound from the same fungal genus suggests its potential utility for determining the structure of this compound if suitable single crystals are challenging to obtain.

Chiral Assignment and Stereochemical Investigations of this compound

Determining the stereochemistry, including the absolute configuration, is a critical part of the structural elucidation of chiral natural products like this compound. Various spectroscopic and chemical methods are employed for this purpose.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a significant role in stereochemical investigations. Analysis of NOESY spectra and ¹H-¹H coupling constants can provide information about the relative configuration of chiral centers. acs.orgmdpi.com The modified Mosher's method, which involves derivatization of a secondary alcohol with Mosher's acid chloride, followed by NMR analysis, is a common technique for determining the absolute configuration of chiral alcohols. This method has been applied to determine the stereochemistry at certain positions in related compounds. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy is another valuable tool for assigning absolute configurations, particularly for molecules with suitable chromophores. Computed ECD spectra can be compared with experimental data to assign the absolute stereochemistry. This approach has been used for the configurational assignment of varioxiranols and asteltoxin-based dimers from Emericella variecolor. nih.govtandfonline.comnih.gov

In some cases, the absolute configurations of related compounds or congeners, such as this compound and other variecolin analogues, have been proposed based on biosynthetic considerations, drawing upon the known stereochemistry of biogenetically related molecules. nih.gov While the absolute configuration of variecolin was determined through NMR analysis of a derivative, the absolute configurations of other variecolin congeners and this compound were proposed based on their likely biosynthetic pathway. nih.gov The R/S designation of chiral centers is assigned using the Cahn-Ingold-Prelog (CIP) sequence rules based on the priority of substituents. stereoelectronics.orglibretexts.orgkhanacademy.org

Table 1: Spectroscopic and Crystallographic Techniques Applied in this compound and Related Compound Studies

| Technique | Application in this compound/Related Studies |

| HR-MS (ESI-TOF-MS, HR-APCI-MS) | Determination of molecular formula (applied to related sesterterpenes and other metabolites from Emericella). acdlabs.commdpi.comnih.govmdpi.commdpi.comscielo.org.mx |

| IR Spectroscopy | Identification of functional groups, e.g., hydroxyl group in this compound (~3400 cm⁻¹). mlsu.ac.inacs.org |

| UV-Vis Spectroscopy | Investigation of electronic transitions and conjugated systems (applied to extracts/related compounds). mdpi.comdrawellanalytical.comitwreagents.comresearchgate.netescholarship.orgfrontiersin.org |

| SC-XRD | Determination of relative and absolute configuration (applied to variecolin and other Emericella metabolites). acs.orgmdpi.comacs.orgebi.ac.ukcabidigitallibrary.orgclockss.org |

| Crystalline Sponge Method | Structural determination of non-crystalline samples (applied to astellifadiene from Emericella variecolor). acdlabs.comwikipedia.orggwu.edursc.orgnih.govnoaa.gov |

| NMR Spectroscopy | Determination of planar structure, relative stereochemistry (NOESY, coupling constants), and absolute configuration (Mosher's method). acs.orgnih.govmdpi.com |

| ECD Spectroscopy | Assignment of absolute configuration (applied to varioxiranols and asteltoxin (B162491) dimers). nih.govtandfonline.comnih.gov |

| Biosynthetic Considerations | Proposed absolute configurations of this compound and congeners based on related metabolites. nih.gov |

Biosynthetic Pathways of Variecolol

Proposed Biosynthetic Precursors and Intermediates of Variecolol

The biosynthesis of all terpenoids, including the C25 sesterterpenoid this compound, originates from the universal five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net These precursors are synthesized via the mevalonate (B85504) (MVA) pathway in fungi.

The key steps in the formation of the this compound backbone are:

Chain Elongation : A prenyltransferase enzyme catalyzes the sequential condensation of four molecules of IPP with one molecule of DMAPP to form the C25 linear precursor, geranylfarnesyl pyrophosphate (GFPP). researchgate.net

Cyclization : The linear GFPP molecule is then cyclized by a sesterterpene synthase. This complex reaction cascade is proposed to proceed through several cationic intermediates. nih.gov The process involves a 1,11-10,14 cyclization followed by rearrangements to form a tetracyclic hydrocarbon intermediate. nih.gov This hydrocarbon, known as variediene, is the immediate precursor to the oxidized this compound structure. nih.govresearchgate.net

The proposed pathway from the universal precursors to the core scaffold is summarized below:

| Precursor/Intermediate | Chemical Formula (Backbone) | Description |

| Isopentenyl Pyrophosphate (IPP) | C₅H₁₂O₇P₂ | The primary C5 building block for terpenoid synthesis. |

| Dimethylallyl Pyrophosphate (DMAPP) | C₅H₁₂O₇P₂ | The initial C5 unit that primes the synthesis of the polyprene chain. |

| Geranylfarnesyl Pyrophosphate (GFPP) | C₂₅H₄₄O₇P₂ | The acyclic C25 precursor for all sesterterpenoids, formed by the condensation of DMAPP and four IPP units. researchgate.net |

| Variediene | C₂₅H₄₀ | The tetracyclic sesterterpene hydrocarbon backbone of this compound, formed by the cyclization of GFPP. researchgate.net |

Enzymatic Mechanisms in this compound Biosynthesis

The conversion of the linear GFPP precursor into the final this compound structure is catalyzed by two key types of enzymes: a sesterterpene synthase and a cytochrome P450 monooxygenase.

The central enzyme in forming the this compound skeleton is the sesterterpene synthase, VrcA. researchgate.net In fungi, sesterterpene synthases are typically bifunctional enzymes containing two distinct domains: a C-terminal prenyltransferase (PT) domain and an N-terminal terpene synthase (TS) or terpene cyclase (TC) domain. nih.govnih.govnih.gov

Prenyltransferase (PT) Domain : This domain is responsible for synthesizing the linear C25 precursor, GFPP, from the C5 units DMAPP and IPP. nih.gov

Terpene Synthase (TS) Domain : This domain binds the GFPP molecule within a hydrophobic active site cavity. nih.gov It initiates a complex cyclization cascade by abstracting the diphosphate (B83284) group, which generates a reactive carbocation. nih.gov The enzyme's active site architecture guides the folding of the precursor and stabilizes cationic intermediates, ensuring the reaction proceeds through a specific pathway of ring closures and rearrangements to yield the tetracyclic variediene product. nih.govresearchgate.net

Once the hydrocarbon scaffold variediene is formed by VrcA, it undergoes a series of oxidative modifications. These reactions are catalyzed by cytochrome P450 monooxygenases (CYPs), with VrcB being specifically implicated in the this compound pathway. researchgate.net

Cytochrome P450s are versatile enzymes that typically introduce oxygen atoms into substrates, a critical step for increasing the structural complexity and biological activity of natural products. mdpi.comfrontiersin.org In the biosynthesis of this compound, VrcB is predicted to catalyze multiple oxidation reactions on the variediene backbone. researchgate.net This enzymatic tailoring is responsible for the introduction of hydroxyl and other oxygen-containing functional groups that characterize the final this compound molecule and its related analogs, such as variecolactone. researchgate.net The regio- and stereoselectivity of these oxidations are precisely controlled by the enzyme. nih.gov

While this compound is a pure sesterterpenoid, the biosynthesis of which does not directly involve polyketide synthases (PKSs), many other fungal secondary metabolites are derived from hybrid pathways that merge terpenoid and polyketide biosynthesis. nih.gov PKSs are large, multi-domain enzymes that assemble polyketides through the sequential condensation of small carboxylic acid units, most commonly acetyl-CoA and malonyl-CoA. wikipedia.org

In the biosynthesis of analogous fungal compounds, a PKS-derived chain can be attached to a terpene scaffold, or a terpenoid moiety can be used as a starter unit for polyketide synthesis. This integration of distinct biosynthetic pathways is a major source of chemical diversity in nature. nih.gov Although not directly relevant to this compound's core structure, understanding PKS pathways is crucial in the broader context of fungal metabolite biosynthesis and the potential for creating hybrid molecules through synthetic biology. nih.govnih.gov

Genetic Basis and Regulation of this compound Biosynthesis in Producing Organisms

The genes responsible for the biosynthesis of secondary metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs) within the fungal genome. researchgate.netnih.gov This clustering facilitates the co-regulation of all the genes required to produce a specific compound.

A BGC for this compound (referred to as the vrc cluster) has been identified in Aspergillus species. researchgate.net This cluster contains the genes encoding the key enzymes:

vrcA : The gene encoding the bifunctional sesterterpene synthase. researchgate.net

vrcB : The gene encoding the cytochrome P450 monooxygenase responsible for oxidation. researchgate.net

In addition to the core biosynthetic genes, BGCs often contain genes for transporters (like an ATP-binding cassette transporter found in the vrc cluster) and regulatory proteins. researchgate.netnih.gov The expression of these gene clusters is tightly controlled by a complex regulatory network that can include pathway-specific regulators located within the cluster and global regulators that respond to environmental cues and developmental stages. nih.govmdpi.comresearchgate.net This regulation ensures that the production of the secondary metabolite occurs at the appropriate time. beilstein-journals.org

Chemoenzymatic Approaches for this compound Analog Generation

The elucidation of the this compound biosynthetic pathway has opened avenues for the chemoenzymatic generation of novel analogs. rjpbr.com Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the flexibility of traditional organic chemistry to create new molecules. nih.govresearchgate.net

A key strategy for generating this compound analogs involves pathway engineering in a heterologous host. Researchers have successfully achieved production of this compound by expressing the sesterterpene synthase gene (vrcA) and the cytochrome P450 gene (vrcB) in a host organism like Aspergillus oryzae. researchgate.net

By employing a "mix-and-match" approach, novel compounds can be created. For instance, the co-expression of vrcA with various homologues of vrcB (different P450 enzymes) in the A. oryzae system has led to the production of new this compound analogs. researchgate.net This is possible because the VrcA enzyme produces the common variediene intermediate, which can then be acted upon by different P450s, each with a unique oxidizing capability, to generate a variety of final products. This approach provides a powerful tool for diversifying the structure of this compound to explore new biological activities.

Chemical Synthesis Strategies for Variecolol and Analogues

Total Synthesis Approaches to Variecolol

While a completed total synthesis of this compound itself has not been extensively documented in publicly available literature, the synthetic approaches toward the closely related and structurally similar compound, variecolin (B3044253), provide significant insights into the potential strategies for assembling the this compound framework. The challenges and methodologies developed for variecolin are directly applicable to the synthesis of this compound, given their shared core structure.

Retrosynthetic Analysis and Key Fragment Syntheses

A logical retrosynthetic analysis of a this compound-type structure, such as variecolin, involves dissecting the complex tetracyclic system into more manageable and synthetically accessible fragments. A common strategy involves a late-stage coupling of major subunits, often corresponding to the distinct ring systems of the molecule.

For variecolin, a primary disconnection often targets the bond connecting the decalin system to the furan-containing side chain. This leads to two key fragments: a highly functionalized decalin core and a substituted furan (B31954) moiety. Further disconnection of the decalin fragment typically involves breaking it down into simpler, often commercially available, starting materials through well-established cycloaddition or annulation reactions.

Key Synthetic Fragments for a Variecolin-type Synthesis:

| Fragment | Description | Common Synthetic Precursors |

| Functionalized Decalin Core | Contains the fused six-membered rings with requisite stereochemistry and oxygenation. | Monocyclic ketones, dienes for Diels-Alder reactions, or chiral pool materials. |

| Substituted Furan Moiety | A furan ring bearing an alkyl chain with specific functional groups. | Furan-2-carboxylic acid derivatives or assembly from acyclic precursors. |

| Connecting Fragment | A smaller piece to link the decalin and furan fragments, often incorporating a key stereocenter. | Chiral epoxides or other enantiomerically pure building blocks. |

The synthesis of these key fragments often requires multi-step sequences involving stereoselective reactions to install the correct relative and absolute stereochemistry. For instance, the synthesis of the decalin core might employ a Robinson annulation or a Diels-Alder reaction to construct the bicyclic system, followed by stereocontrolled reductions, alkylations, and oxidations to introduce the necessary functional groups.

Stereocontrol and Chiral Pool Utilization in this compound Synthesis

Achieving the correct stereochemistry at the multiple chiral centers of this compound is a paramount challenge in its total synthesis. Strategies to address this often rely on a combination of substrate-controlled reactions, chiral auxiliaries, asymmetric catalysis, and the use of starting materials from the chiral pool.

Methods for Stereocontrol:

Chiral Pool Synthesis: This approach utilizes readily available and enantiomerically pure natural products, such as carbohydrates or terpenes, as starting materials. The inherent chirality of these molecules is then transferred through the synthetic sequence to establish the stereocenters in the target molecule.

Asymmetric Catalysis: The use of chiral catalysts to promote enantioselective or diastereoselective transformations is a powerful tool. Examples include asymmetric hydrogenations, epoxidations (e.g., Sharpless asymmetric epoxidation), and aldol (B89426) reactions.

Substrate-Directed Reactions: In this strategy, existing stereocenters in a synthetic intermediate direct the stereochemical outcome of subsequent reactions. This can be seen in diastereoselective reductions of ketones or epoxidations of alkenes where the reagent approaches from the less sterically hindered face.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. Evans' chiral auxiliaries, for example, are widely used to control the stereochemistry of aldol reactions.

The complex stereochemical landscape of this compound necessitates a carefully planned sequence of these methods to ensure the correct configuration at each stereocenter.

Protecting Group Strategies and Late-Stage Functionalization

The numerous reactive functional groups in the this compound structure, including hydroxyl and carbonyl groups, require a robust protecting group strategy to prevent unwanted side reactions during the synthesis. The choice of protecting groups is critical and must be carefully planned to allow for their selective removal at different stages of the synthesis.

Common Protecting Groups in Complex Molecule Synthesis:

| Functional Group | Protecting Group | Deprotection Conditions |

| Alcohol (Hydroxyl) | Silyl ethers (e.g., TMS, TES, TBS, TIPS, TBDPS) | Fluoride ions (e.g., TBAF), acid |

| Benzyl ethers (e.g., Bn) | Hydrogenolysis (H₂, Pd/C) | |

| Acetal/Ketal (e.g., MOM, MEM) | Acidic conditions | |

| Carbonyl (Ketone/Aldehyde) | Acetal/Ketal | Acidic conditions |

An orthogonal protecting group strategy is often employed, where different protecting groups can be removed under distinct conditions without affecting others. This allows for the sequential unmasking and functionalization of different parts of the molecule.

Late-stage functionalization refers to the introduction or modification of functional groups in the final stages of a synthesis. This can be advantageous as it avoids carrying sensitive functional groups through a long synthetic sequence. In the context of this compound synthesis, this might involve the oxidation of a late-stage intermediate to install a key carbonyl group or the introduction of a hydroxyl group at a specific position.

Comparative Analysis of Different Total Synthesis Routes

As the total synthesis of this compound itself has not been fully reported, a direct comparative analysis of different routes is not possible. However, by examining the approaches to the closely related variecolin, we can anticipate the potential variations in synthetic strategy.

Potential Divergences in Synthetic Routes:

Order of Ring Construction: Different syntheses may vary in the order in which the tetracyclic ring system is assembled. One approach might construct the decalin system first, while another might form a different ring initially.

Key Bond Disconnections: The choice of which bonds to break in the retrosynthetic analysis will lead to different key fragments and, consequently, different synthetic pathways.

Stereochemical Control Strategy: The methods used to establish the stereocenters can vary significantly, with some routes relying more heavily on chiral pool starting materials and others on asymmetric catalysis.

A comparative analysis of future total syntheses of this compound will be crucial for identifying the most efficient and elegant solutions to the synthetic challenges it presents.

Semisynthesis and Derivatization Methodologies for this compound Analogues

Semisynthesis, which involves the chemical modification of a natural product, is a powerful tool for generating novel analogues with potentially improved biological activities or to probe structure-activity relationships (SAR).

Scaffold Modification Strategies from Natural this compound

Starting from naturally isolated this compound, a variety of chemical transformations can be envisioned to modify its scaffold. These modifications can target the various functional groups present in the molecule.

Potential Scaffold Modifications:

Esterification or Etherification of Hydroxyl Groups: The hydroxyl groups in this compound are prime targets for modification. They can be esterified with a range of carboxylic acids or converted to ethers to explore the impact of these changes on biological activity.

Reduction or Alkylation of Carbonyl Groups: The carbonyl functionalities can be reduced to the corresponding alcohols or reacted with organometallic reagents to introduce new carbon-carbon bonds.

Modification of the Furan Ring: The furan moiety could be a site for various transformations, such as electrophilic substitution or cycloaddition reactions, to alter its electronic and steric properties.

Ring-Opening or Rearrangement Reactions: Under specific conditions, the tetracyclic core of this compound could undergo ring-opening or rearrangement reactions to generate novel scaffolds.

These semisynthetic approaches offer a more direct route to a diverse range of this compound analogues compared to total synthesis, facilitating the exploration of its therapeutic potential. The development of efficient and selective derivatization methodologies is therefore a key area of research in the study of this fascinating natural product.

Diversity-Oriented Synthesis of this compound Derivatives

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of structurally diverse and complex molecules from simple starting materials. nih.gov This approach is particularly valuable in drug discovery for generating libraries of compounds with the potential for novel biological activities. nih.govresearchgate.net While specific reports on the application of a full diversity-oriented synthesis campaign for this compound are not extensively detailed in the literature, the principles of DOS can be applied to its complex sesterterpenoid scaffold to generate a wide array of derivatives.

A potential DOS strategy for this compound derivatives would likely involve late-stage functionalization of the core structure. This approach is advantageous as it allows for the rapid generation of analogues from a common, complex intermediate that is either biosynthetically produced or available through total synthesis. Key reactive handles on the this compound molecule, such as hydroxyl groups, could be targeted for a variety of chemical transformations to introduce molecular diversity.

Potential Routes for a Hypothetical this compound DOS:

Esterification and Etherification: The hydroxyl groups present in this compound could be subjected to a battery of esterification or etherification reactions with a diverse set of carboxylic acids or alkylating agents, respectively. This would allow for the exploration of the structure-activity relationship related to the steric and electronic properties of these substituents.

Oxidation and Reduction: Selective oxidation of secondary alcohols to ketones or reduction of existing carbonyls would introduce further structural variations and potentially modulate the biological activity of the resulting analogues.

C-H Functionalization: Modern synthetic methods for C-H functionalization could be employed to directly modify the carbon skeleton of this compound, introducing new functional groups at positions that are not easily accessible through classical methods. This would significantly expand the accessible chemical space for this compound derivatives.

Click Chemistry: Introduction of an azide (B81097) or alkyne handle onto the this compound scaffold would enable the use of "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to attach a wide variety of molecular fragments in a highly efficient and selective manner.

The successful implementation of a diversity-oriented synthesis for this compound would yield a library of novel analogues. High-throughput screening of such a library against various biological targets could lead to the discovery of new therapeutic agents with improved potency, selectivity, or pharmacokinetic properties compared to the parent natural product.

Genomics-Driven Derivatization Strategies

Genomics-driven approaches offer a powerful alternative to traditional chemical synthesis for the derivatization of complex natural products like this compound. By identifying and manipulating the biosynthetic gene clusters (BGCs) responsible for their production, it is possible to generate novel analogues through genetic engineering and heterologous expression.

Research into the biosynthesis of the related sesterterpenoid, Variecolin, has provided a blueprint for how such strategies can be applied. The biosynthetic gene cluster for Variecolin was identified in Aspergillus aculeatus. Heterologous expression of the key enzymes, the sesterterpene synthase VrcA and the cytochrome P450 VrcB, in a host organism like Aspergillus oryzae successfully reconstituted the production of Variecolin and Variecolactone.

A key finding from these studies was that the cytochrome P450 enzyme, VrcB, is responsible for a critical oxidation step in the biosynthetic pathway. By replacing VrcB with homologous P450 enzymes from other fungal terpenoid pathways, researchers were able to generate new Variecolin analogues. This "P450-shuffling" approach led to the production of three new derivatives, one of which exhibited potent anticancer activity comparable to that of the parent compound.

This genomics-driven derivatization strategy holds significant promise for producing novel this compound analogues. The process would involve:

Identification of the this compound BGC: The first step is to identify the specific gene cluster responsible for this compound biosynthesis in the producing organism, such as Emericella variecolor.

Heterologous Expression: The identified BGC, or key enzymes from it, would then be expressed in a suitable heterologous host, which can be more easily manipulated in a laboratory setting.

Enzyme Engineering and Swapping: The tailoring enzymes within the cluster, particularly cytochrome P450s, could be subjected to targeted mutagenesis or swapped with homologous enzymes from other biosynthetic pathways. This would likely alter the oxidation patterns on the this compound scaffold, leading to the creation of a library of new derivatives.

This approach not only allows for the production of novel compounds that may be difficult to access through chemical synthesis but also provides insights into the biosynthesis of these complex molecules. The biological evaluation of the resulting analogues can then guide further derivatization efforts.

Molecular and Cellular Mechanisms of Action in Vitro Studies

Identification of Molecular Targets and Ligand Interactions of Variecolol

Investigating the molecular targets of this compound is crucial for understanding its biological effects.

Receptor Binding Studies and Enzyme Inhibition Kinetics (e.g., CCR5 binding)

This compound has been shown to inhibit the human chemokine receptor CCR5. acs.org CCR5 is a key co-receptor involved in the entry of HIV-1 into target cells, making it a significant target for anti-HIV therapeutics. caltech.edu Studies using a scintillation proximity assay (SPA) demonstrated that this compound competes with macrophage inflammatory protein (MIP)-1α for binding to human CCR5. acs.orgcaltech.edu

The inhibitory activity of this compound against CCR5 has been quantified by its IC₅₀ value. In one study, this compound showed an IC₅₀ of 32 µM in a CCR5 binding assay. acs.orgcaltech.edu This is in comparison to variecolin (B3044253), another compound from the same fungal source, which exhibited a lower IC₅₀ of 9 µM, suggesting that structural differences influence binding affinity. caltech.edu

Enzyme inhibition kinetics studies can provide information about the mechanism of how an inhibitor interacts with an enzyme. rose-hulman.eduenzyme-modifier.ch While the provided search results specifically mention CCR5 receptor binding and not enzyme inhibition kinetics for this compound, the principle of understanding interaction mechanisms through kinetic analysis is relevant for molecular targets that are enzymes. Competitive inhibition, for instance, occurs when an inhibitor competes with the substrate for the same active site on an enzyme, affecting the apparent Km but not the Vmax. rose-hulman.edubiorxiv.orglibretexts.org

Interaction with Cellular Macromolecules (e.g., Proteins, DNA, RNA)

The interaction of small molecules with cellular macromolecules like proteins, DNA, and RNA can significantly influence various biological processes, including gene expression, DNA replication, and repair. bmglabtech.comanr.frebi.ac.uk Proteins interact with DNA and RNA through various forces, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. thermofisher.com These interactions can be sequence-specific or non-specific. bmglabtech.comthermofisher.com

While the provided search results highlight the importance of interactions between small molecules and macromolecules like DNA, RNA, and proteins in general cellular processes and drug mechanisms bmglabtech.comanr.frebi.ac.ukthermofisher.comcambridgeproteinarrays.com, there is no specific information in the search results detailing direct interactions of this compound with DNA or RNA. Some studies mention the potential for certain compounds to interact with DNA researchgate.net or RNA plos.org, but this is not specifically linked to this compound. Research on other compounds has explored interactions with proteins like Hsp90 frontiersin.org, but this specific interaction has not been reported for this compound in the provided context.

Cellular Pathway Modulation by this compound (In Vitro)

This compound's biological effects in vitro are mediated through its influence on various cellular pathways.

Effects on Intracellular Signaling Cascades

Intracellular signaling pathways regulate a wide range of cellular responses. spandidos-publications.com Modulation of these pathways by small molecules can lead to diverse biological outcomes. For example, the Rho family of small GTPases plays key roles in regulating cell migration by influencing actin cytoskeleton dynamics and the formation of cell protrusions. spandidos-publications.com The HOG signaling pathway is another example of an important signaling mechanism in fungi for controlling cellular stress responses. mdpi.com

While the search results discuss the importance of intracellular signaling pathways in cellular processes and as targets for bioactive compounds spandidos-publications.commdpi.comnih.gov, there is no specific information in the provided context directly detailing the effects of this compound on particular intracellular signaling cascades in mammalian cells. Some studies mention the modulation of signaling pathways like NF-κB and MAPK by other compounds nih.gov, or the involvement of pathways like AKT/mTOR in regulating apoptosis and autophagy ijbs.comnih.govnih.gov, but these effects are not explicitly attributed to this compound in the search results.

This compound's Influence on Cellular Processes (e.g., cell cycle, apoptosis, autophagy) in Cell Lines

In vitro studies have investigated the effects of this compound and its analogues on cellular processes such as cell cycle, apoptosis, and autophagy, particularly in the context of their potential anticancer activity. Research has indicated that various analogues of this compound exhibit significant cytotoxicity against cancer cell lines, including human breast adenocarcinoma (MCF-7) and murine colon cancer (CT26) cells.

The influence of compounds on cell cycle, apoptosis, and autophagy is often interconnected. The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. mdpi.com Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. nih.govmdpi.com Autophagy is a cellular process involving the degradation and recycling of cellular components, which can act as a survival mechanism or, in some cases, lead to cell death. ijbs.commdpi.comresearchgate.net These processes are often modulated by various signaling pathways. ijbs.comnih.govmdpi.com

While the search results indicate that this compound analogues show cytotoxicity against cancer cell lines , specific detailed research findings on how this compound itself precisely influences the cell cycle, induces apoptosis, or modulates autophagy in these cell lines are not extensively provided in the immediate search snippets. Studies on other compounds have shown effects on cell cycle arrest, apoptosis induction, and autophagy modulation in various cancer cell lines nih.govnih.gov, and the interplay between these processes is recognized ijbs.comresearchgate.net. The reported cytotoxicity of this compound analogues suggests that they likely impact these fundamental cellular processes, but the specific mechanisms for this compound itself at this level require further detailed investigation beyond the scope of the provided results.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues (Chemical Perspective)

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure affect its biological activity. nih.gov This information is vital for the rational design and synthesis of analogues with improved potency, selectivity, or other desirable properties. researchgate.netresearchgate.net

This compound is structurally related to variecolin, and comparisons between these two compounds have provided initial SAR insights regarding CCR5 inhibition. Variecolin, which lacks a methoxy (B1213986) group present in this compound, exhibits higher potency against CCR5 (IC₅₀ of 9 µM) compared to this compound (IC₅₀ of 32 µM). caltech.edu This suggests that the presence or position of functional groups like hydroxyl and methoxy groups can influence CCR5 binding affinity. The dimeric structure of this compound may also play a role in its interaction with CCR5, potentially enabling dual binding to receptor subdomains, a mechanism less evident in monomeric analogues like variecolin.

SAR studies have also been conducted for this compound analogues in the context of their anticancer activity. researchgate.netresearchgate.netarkat-usa.org The synthesis of various analogues has been explored to identify compounds with enhanced cytotoxicity against cancer cell lines and potentially reduced toxicity. researchgate.net Modifications to the parent molecule, such as substitutions in the aromatic ring, changes in the configuration of the furanoside part, and alterations in the geometry of the linker, have been investigated to understand their impact on antitumour activity. researchgate.net These studies aim to identify the specific structural features (pharmacophore) that are essential for the observed biological function. nih.gov The exploration of synthetic strategies for creating this compound analogues emphasizes the importance of SAR in developing more potent anticancer agents. researchgate.net

Positional Scanning and Substituent Effects on Molecular Activity

Research into the structure-activity relationships (SAR) of this compound and its analogs is essential for identifying key structural features responsible for its biological effects and for guiding the development of more potent derivatives . This compound is a dimeric anthraquinone (B42736) derivative isolated from Emericella aurantiobrunnea . A closely related compound, variecolin, also isolated from the same fungal source, differs structurally from this compound by the absence of a methoxy group . This structural variation has been correlated with distinct bioactivity profiles, particularly in their inhibitory activity against the human chemokine receptor CCR5, a target involved in HIV-1 entry .

Comparative studies have shown that variecolin exhibits a lower IC₅₀ value (9 µM) for CCR5 inhibition compared to this compound (32 µM) . This suggests that the presence or absence of the methoxy group, a specific substituent difference between the two compounds, influences their binding affinity to CCR5 . While the hydroxyl groups present in variecolin may enhance CCR5 binding affinity, the methoxy group in this compound could potentially contribute to improved metabolic stability in vitro .

The exploration of SAR is considered crucial for the development of effective therapeutics based on this compound . Studies involving the synthesis and evaluation of various this compound analogs have indicated the potential for discovering compounds with enhanced biological activities, including more potent anticancer effects . For instance, research on sesterterpenoids from Aspergillus variecolor has demonstrated that the presence of a hydroxyl group at a specific position can significantly increase cytotoxicity against certain cancer cell lines nih.gov. Similarly, studies on isoechinulin-type alkaloids from Aspergillus variecolor have highlighted the importance of specific moieties, such as an exomethylene group, for antiviral activity, with structural differences impacting activity levels acs.orgresearchgate.net. These findings underscore the significance of positional effects and substituent variations in modulating the biological activity of natural products derived from Aspergillus variecolor, including this compound.

The following table summarizes the comparative CCR5 inhibitory activity of this compound and variecolin:

| Compound | CCR5 Inhibition IC₅₀ (µM) | Structural Difference from this compound |

| This compound | 32 | - |

| Variecolin | 9 | Lacks a methoxy group |

Conformational Analysis and Bioactive Conformation

Conformational analysis is a fundamental aspect of understanding how a molecule interacts with its biological target. The specific three-dimensional arrangement, or conformation, that a molecule adopts when binding to a receptor or enzyme is known as its bioactive conformation copernicus.orgcam.ac.uktaylorfrancis.com. This conformation is typically one of the low-energy conformers accessible to the molecule cam.ac.uk.

For natural products like this compound, which possess complex structures with multiple rotatable bonds, understanding their conformational preferences is important for rationalizing their biological activity nih.gov. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools used to experimentally determine the conformations of molecules in solution or in the solid state, respectively copernicus.orgresearchgate.net. Computational methods, including molecular dynamics simulations and various conformational sampling algorithms, are also employed to explore the conformational space of molecules and predict low-energy conformers taylorfrancis.comnih.gov.

Analytical and Bioanalytical Methodologies for Variecolol

Chromatographic Techniques for Variecolol Purification and Analysis

Chromatography plays a pivotal role in obtaining this compound in a pure form from complex biological extracts and for its subsequent analysis. Various chromatographic methods have been employed, ranging from classical column chromatography to advanced high-performance liquid chromatography (HPLC) techniques.

Purification and isolation often utilize silica (B1680970) gel column chromatography researchgate.netcabidigitallibrary.orgresearchgate.netmdpi.com. This method separates compounds based on their differing affinities for a stationary phase (silica gel) and a mobile phase (solvent system). Stepwise elution with solvents of increasing polarity is a common approach to isolate compounds from crude extracts.

For higher purity and finer separation, preparative and semi-preparative HPLC are indispensable tools researchgate.netcabidigitallibrary.orgresearchgate.netmdpi.comnih.gov. Semi-preparative HPLC is suitable for purifying quantities ranging from micrograms to lower milligrams, bridging the gap between analytical scale and larger preparative isolations hta-it.com. Preparative HPLC is employed for isolating larger quantities (milligrams to grams) of target compounds hta-it.com. These techniques often utilize reversed-phase columns and involve optimizing mobile phase composition and flow rate to achieve efficient separation of this compound from co-eluting compounds. Flash chromatography, a type of column chromatography that uses positive pressure to force the solvent through a shorter column, is also a common technique for rapid purification of natural products biotage.com.

Analytical HPLC, frequently coupled with a diode array detector (DAD), is widely used for the analysis and quantification of this compound ctdbase.orgascofrance.commdpi.compsu.edu. HPLC-DAD allows for the separation of this compound from other components in a mixture and its detection based on its UV-Vis absorption spectrum. This is valuable for monitoring purification steps, assessing the purity of isolated this compound, and for quantitative analysis in various samples.

Hyphenated chromatographic techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are powerful for both analysis and identification. LC-MS combines the separation capability of HPLC with the detection power of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio of eluting compounds ascofrance.comresearchgate.netmdpi-res.comresearchgate.netgoogle.comresearchgate.net. This is especially useful for analyzing complex extracts and confirming the identity of isolated this compound.

Spectrometric Methods for this compound Detection and Quantification in Complex Matrices

Spectrometric techniques are essential for the structural elucidation and sensitive detection and quantification of this compound. Mass spectrometry (MS) methods provide crucial information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and high-resolution atmospheric pressure chemical ionization mass spectrometry (HR-APCI-MS) are utilized to determine the accurate mass of this compound and related compounds, allowing for the determination of their elemental composition mdpi.comnih.govnih.govacs.orgmdpi.comsemanticscholar.org. ESI-MS and ESI-TOF-MS are also applied for molecular weight determination and preliminary analysis researchgate.netmdpi.comascofrance.complos.org.

Tandem mass spectrometry (MS/MS) techniques, such as LC-MS/MS, provide fragmentation data that are invaluable for structural elucidation and for the selective detection and quantification of this compound in complex matrices google.combidd.group. By selecting specific precursor ions and monitoring their characteristic fragment ions, LC-MS/MS offers high sensitivity and specificity, minimizing interference from other compounds in the sample. This is particularly important for analyzing biological extracts.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D techniques (such as COSY, HMBC, and HSQC), is a fundamental tool for determining the detailed structure and connectivity of atoms within the this compound molecule mdpi.comnih.govnih.govacs.orgmdpi.comsemanticscholar.orgplos.org. By analyzing the chemical shifts, coupling constants, and correlation signals in NMR spectra, the complete structure of this compound can be elucidated.

Ultraviolet-Visible (UV-Vis) spectroscopy is often used in conjunction with chromatographic methods like HPLC-DAD for the detection and characterization of this compound based on its chromophores cabidigitallibrary.orgmdpi.comascofrance.comnih.govmdpi.complos.org.

Advanced Bioanalytical Assays for this compound and its Metabolites (Excluding Human Biofluids)

Bioanalytical assays are necessary to study the behavior of this compound in biological systems, such as its interactions with cells or its presence in animal tissues or microbial cultures. While the provided information does not detail specific quantitative bioanalytical assays for this compound excluding human biofluids, the analytical techniques described in the previous sections form the basis for such studies in non-human matrices.

The analysis of this compound and related compounds from fungal cultures, the source of these metabolites, is a form of bioanalysis. Chromatographic and spectrometric methods are routinely applied to analyze fungal extracts to identify and quantify the produced compounds cabidigitallibrary.orgmdpi.comresearchgate.netnih.govnih.govacs.orgplos.orgkoreascience.kr. For instance, LC-MS analysis has been used to examine metabolites produced by Aspergillus oryzae transformants expressing genes related to variecolin (B3044253) biosynthesis, leading to the identification of new norditerpenoids nih.gov.

Cell-based assays, although primarily used to assess biological activity (e.g., cytotoxicity, lipid-lowering effects), rely on the ability to prepare and potentially analyze the compound in the context of a cellular matrix cabidigitallibrary.orgmdpi.comresearchgate.netnih.govacs.orgplos.orgkoreascience.kr. While not explicitly stated, the analysis of this compound within or extracted from these cell cultures would likely involve techniques like LC-MS.

Furthermore, methodologies for the analysis of compounds in animal tissues using techniques like LC-MS/MS for untargeted metabolomics have been developed google.comprotocols.io. These methods involve sample collection, homogenization, extraction of metabolites, and subsequent LC-MS/MS analysis. While these protocols are general, they demonstrate the applicability of these advanced spectrometric techniques to complex biological matrices like animal tissues, which could be adapted for the analysis of this compound or its metabolites if present.

In essence, while specific, dedicated bioanalytical assays for this compound in non-human biofluids are not detailed in the provided literature, the established chromatographic and spectrometric methods are the foundational techniques used to analyze this compound in its production source (fungal cultures) and are applicable to its study in other non-human biological matrices like cell cultures and animal tissues.

Ecological and Chemotaxonomic Aspects of Variecolol

Distribution and Occurrence of Variecolol in Biological Systems

This compound has been isolated from fungal sources, specifically within the Ascomycota phylum. wikipedia.orgresearchgate.net Research indicates its presence in species belonging to the genus Emericella, which is the teleomorphic (sexual) state of some Aspergillus species. researchgate.netontosight.ainih.gov Notably, Emericella aurantio-brunnea has been identified as a source of this compound and its analogues, emericolins A-D. researchgate.netebi.ac.uk Another related compound, variecolin (B3044253), has also been found in various Aspergillus species, including Aspergillus aculeatus and Aspergillus japonicus. nih.govebi.ac.uk The genus Emericella is known for its worldwide distribution across various ecosystems and is considered a rich source of diverse metabolites. researchgate.net Aspergillus and Emericella species are commonly found in soil and decaying organic matter. ontosight.airesearchgate.net Some Aspergillus species are also found as pathogens or commensals in animals and humans. ontosight.ai

While this compound itself is specifically linked to Emericella aurantio-brunnea, related sesterterpenoids like variecolin and variecolactone have been found in other fungi, such as Aspergillus aculeatus. nih.govebi.ac.uk The biosynthesis of variecolin and variecolactone in Aspergillus aculeatus involves a gene cluster including a sesterterpene synthase (VrcA) and a cytochrome P450 (VrcB). nih.govebi.ac.uk This gene cluster is conserved in other fungi, including Aspergillus japonicus, further supporting its role in the biosynthesis of these compounds. nih.gov

The isolation of this compound and related compounds from fungal species highlights fungi's significant role as producers of diverse secondary metabolites. pensoft.netnih.gov Fungi's immobile lifestyles and constant competition with other organisms are believed to contribute to their production of structurally diverse and novel natural products. pensoft.netnih.gov

Proposed Ecological Roles and Inter-species Interactions of this compound in Natural Environments

Sesterterpenoids, as a class, are recognized for their roles as chemical defense and communication systems in the intricate interactions between microbes and their hosts, as well as within microbial communities. rsc.org They can act as allelochemicals, mediating species interactions. rsc.org

While specific ecological roles of this compound have not been extensively detailed in the provided search results, the roles of related sesterterpenoids and fungal metabolites offer insights into potential functions. Fungi, as prolific producers of secondary metabolites, utilize these compounds for various ecological functions, including defense, allelopathy, and maintaining symbiosis. rsc.org

Sesterterpenoids produced by microbes can inhibit the growth of competing species, helping them secure their niche. rsc.org They can also influence quorum sensing, a mechanism bacteria use to coordinate behavior. rsc.org In symbiotic relationships, microbial symbionts can provide hosts with nutrients and process waste products, and their secondary metabolites can contribute to chemical defense strategies, such as deterring predators or inhibiting competing microbes. rsc.org

Given that this compound is a fungal sesterterpenoid, it is plausible that it participates in similar ecological interactions, potentially acting as a defense mechanism against other microorganisms or contributing to the competitive ability of the producing fungus in its environment. Further research is needed to specifically elucidate the ecological functions of this compound.

Chemotaxonomic Significance of this compound in Producing Organisms

Chemotaxonomy involves using chemical compounds to aid in the classification and identification of organisms. The presence or absence of specific secondary metabolites can serve as markers for differentiating between species or groups of organisms. researchgate.netacs.org

This compound's isolation from Emericella aurantio-brunnea suggests its potential as a chemotaxonomic marker for this specific species or closely related fungi within the Emericella or Aspergillus genera. researchgate.netebi.ac.uk The fact that related compounds like variecolin and variecolactone are found in other Aspergillus species, such as A. aculeatus and A. japonicus, indicates that the production of this class of sesterterpenoids may be a characteristic feature of certain lineages within these fungal genera. nih.govebi.ac.uk

Studies on other fungal genera, such as Acremonium, have shown that specific secondary metabolites, like bisorbicillinoids, can serve as chemotaxonomic markers to differentiate between species within the genus. researchgate.net Similarly, the distinct profiles of extrolites (secondary metabolites) have been used to differentiate Emericella species with stellate ascospores, such as E. variecolor, E. pluriseminata, and E. venezuelensis. nih.gov E. variecolor is noted for producing a range of metabolites including asteltoxin (B162491), shamixanthone, asperthecin, and terrein, among others. nih.gov

The presence of this compound, alongside other characteristic metabolites, could contribute to the chemotaxonomic profile of Emericella aurantio-brunnea, helping to distinguish it from other fungal species. Further comparative studies of metabolite profiles across different fungal species are necessary to fully establish the chemotaxonomic significance of this compound.

Future Directions and Emerging Research Avenues in Variecolol Studies

Advancements in Biosynthetic Engineering for Variecolol Production and Diversification

The production of this compound and its analogues through biotechnological means presents a promising alternative to complex chemical synthesis or reliance on the native fungal producer, which often yields low titers. Recent advancements in biosynthetic engineering, particularly through the heterologous expression of the variecolin (B3044253) biosynthetic gene cluster (BGC), have paved the way for enhanced production and the creation of novel derivatives.

A significant breakthrough was the identification of the BGC responsible for variecolin and variecolactone in Aspergillus aculeatus. Researchers successfully achieved heterologous production of these compounds in the industrially relevant host Aspergillus oryzae by expressing two key enzymes: the sesterterpene synthase VrcA and the cytochrome P450 monooxygenase VrcB. researchgate.netchemrxiv.orgresearchgate.net This foundational work established a platform for further engineering efforts.

The true potential for diversification lies in the modularity of fungal terpenoid biosynthetic pathways. The post-modification of the initial terpene scaffold is often carried out by tailoring enzymes like cytochrome P450s (CYPs), which introduce oxidative modifications. nih.gov A key strategy for creating novel this compound analogues involves swapping the native P450 enzyme with homologous P450s from other fungal terpenoid pathways. In a notable study, the replacement of VrcB with other P450s led to the production of three new variecolin analogues. researchgate.netchemrxiv.orgresearchgate.netnih.gov One of these novel compounds exhibited potent anticancer activity, demonstrating the power of this genomics-driven approach to generate bioactive chemical diversity. researchgate.net

Future research in this area will likely focus on:

Host Strain Optimization: Engineering heterologous hosts like A. oryzae to enhance the supply of precursor molecules such as geranylfarnesyl pyrophosphate (GFPP), thereby boosting the yields of this compound and its derivatives. nih.gov

Enzyme Engineering: Utilizing rational design and directed evolution of the sesterterpene synthase (VrcA) and various P450s to create enzymes with altered substrate specificity or catalytic activity, leading to a wider array of novel structures.

Pathway Refactoring: Reconstructing and expressing entire biosynthetic pathways in well-characterized microbial chassis to gain tighter control over production and facilitate the incorporation of non-native enzymatic steps for further diversification. brjac.com.br

These biosynthetic engineering strategies not only promise a more sustainable and scalable supply of this compound but also open up a vast chemical space of related sesterterpenoids for biological screening.

| Research Area | Key Enzymes | Strategy | Outcome |

| Heterologous Production | VrcA (Sesterterpene Synthase), VrcB (Cytochrome P450) | Expression in Aspergillus oryzae | Production of Variecolin and Variecolactone researchgate.netchemrxiv.orgresearchgate.net |

| Analogue Generation | VrcA, Homologous P450s | Replacement of native VrcB with P450s from other pathways | Creation of novel, bioactive Variecolin analogues researchgate.netresearchgate.netnih.gov |

| Yield Improvement | Precursor pathway enzymes | Metabolic engineering of host strain | Increased availability of GFPP for higher product titers |

| Novel Diversification | Engineered VrcA and P450s | Protein engineering and directed evolution | Generation of sesterterpenoids with unique scaffolds and functionalities |

Novel Synthetic Methodologies for Complex this compound Analogues

The total synthesis of complex terpenoids like this compound is a significant challenge that drives innovation in organic chemistry. nih.gov While a total synthesis specific to this compound has not been detailed, approaches toward the related sesterterpenoid variecolin have been developed, providing a blueprint for accessing the core tetracyclic skeleton. researchgate.net Future synthetic efforts will focus on developing more efficient and flexible routes that enable the creation of a diverse library of this compound analogues for structure-activity relationship (SAR) studies.

Key strategic areas for innovation include:

Convergent Synthesis Strategies: Designing synthetic routes where complex fragments of the molecule are prepared independently and then coupled together at a late stage. This approach allows for greater flexibility in creating analogues, as different fragment variants can be combined to produce a wide range of final products. nih.gov

Late-Stage Functionalization (LSF): Developing reactions that can selectively modify the complex core structure of this compound in the final steps of a synthesis. acs.orgacs.org C-H activation and oxidation methodologies are particularly powerful tools for LSF, allowing for the introduction of new functional groups at positions that would be difficult to access through traditional synthetic means. nih.govoup.com This strategy is highly efficient for rapidly generating analogues from a common advanced intermediate.

Biomimetic Approaches: Designing laboratory syntheses that mimic the proposed biosynthetic pathway. For instance, emulating the carbocation-mediated cyclization cascades catalyzed by terpene synthases can provide a powerful method for rapidly assembling the polycyclic core of sesterterpenoids. researchgate.netacs.org

Development of Novel Cyclization and Annulation Reactions: The construction of the intricate ring systems of this compound remains a synthetic hurdle. Research into new methodologies for forming five-, six-, and seven-membered rings with high stereocontrol is crucial for improving the efficiency of total syntheses of sesterterpenoids. nih.govnih.gov

The development of such novel synthetic methodologies will not only make this compound and its analogues more accessible for biological testing but will also contribute to the broader field of complex natural product synthesis.

Integration of Computational Chemistry in this compound Research

Computational chemistry has become an indispensable tool in modern drug discovery and natural product research, offering insights that can guide and accelerate experimental work. benthamdirect.com For a molecule as complex as this compound, computational methods can be applied in several key areas to predict its properties and interactions.

Molecular Modeling and Structural Analysis: Computational modeling can be used to understand the three-dimensional structure of this compound and its potential conformational flexibility. This is crucial for understanding how the molecule might interact with biological targets. Quantum mechanical methods like Density Functional Theory (DFT) can be employed to study the electronic properties of the molecule and to predict its reactivity. acs.orgnih.gov DFT calculations are also valuable for predicting and understanding the reaction pathways involved in both the biosynthesis and chemical synthesis of complex terpenoids, helping to rationalize observed outcomes and guide the design of new synthetic routes. nih.gov

Docking Studies and Target Prediction (Virtual Screening): One of the most significant challenges in natural product research is identifying the specific protein targets through which a compound exerts its biological effects. Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. rsc.org By performing virtual screening, where this compound is computationally docked against a large library of protein structures, potential biological targets can be identified for subsequent experimental validation. aimspress.comnih.gov This in silico target fishing approach can rapidly generate hypotheses about a compound's mechanism of action, saving considerable time and resources compared to purely experimental screening. benthamdirect.com

Reaction Pathway Prediction: Computational methods can be used to explore the feasibility of different biosynthetic and synthetic reaction pathways. By calculating the energy barriers of various potential steps, researchers can predict the most likely route for the formation of the this compound skeleton and its subsequent modifications. nih.gov This can provide valuable insights into the mechanisms of the enzymes involved in its biosynthesis and can aid in the design of biomimetic synthetic strategies. acs.org

The integration of these computational approaches provides a powerful synergistic platform with experimental studies, enabling a more rational and efficient exploration of this compound's chemical and biological properties.

| Computational Method | Application in this compound Research | Potential Outcome |

| Molecular Modeling (e.g., DFT) | Elucidation of 3D structure and electronic properties. | Understanding of conformational preferences and reactivity. acs.orgnih.gov |

| Molecular Docking | Prediction of binding modes to potential protein targets. | Identification of key interacting residues and binding affinity estimates. rsc.org |

| Virtual Screening / Target Fishing | Screening this compound against libraries of protein structures. | Generation of hypotheses for biological targets and mechanism of action. benthamdirect.comaimspress.comnih.gov |

| Reaction Pathway Prediction | Calculation of energy profiles for biosynthetic or synthetic steps. | Insight into enzymatic mechanisms and guidance for synthetic route design. nih.gov |

Exploration of Undiscovered Molecular Interactions of this compound

While this compound and its relatives have reported biological activities, a detailed understanding of their molecular interactions with cellular components is largely unknown. Elucidating these interactions is critical for understanding their mechanism of action and for any future therapeutic development. A variety of modern experimental techniques can be employed to identify the direct binding partners of this compound within the cell.